REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1.[Br:21][c:22]1[c:23]([C:24](=[O:25])[OH:26])[cH:27][c:28]([O:31][CH3:32])[cH:29][cH:30]1.[C:9](=[O:10])([O-:11])[O-:12].[CH3:15][CH2:16][O:17][C:18](=[O:19])[CH3:20].[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[Cs+:13].[Cs+:14]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([O:8][c:22]2[c:23]([C:24](=[O:25])[OH:26])[cH:27][c:28]([O:31][CH3:32])[cH:29][cH:30]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(Br)c(C(=O)O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(Oc2ccc(Br)cc2)c(C(=O)O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |